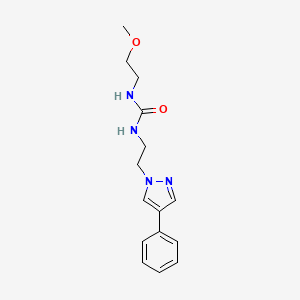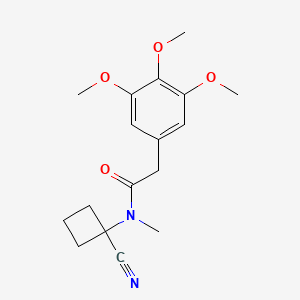
N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide, also known as CT-3, is a synthetic compound that has been investigated for its potential therapeutic properties. CT-3 belongs to the class of compounds known as cannabinoids, which are known to interact with the endocannabinoid system in the body.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide is believed to exert its effects through interaction with the endocannabinoid system. Specifically, this compound has been shown to bind to the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects in a variety of preclinical models. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have analgesic effects in models of acute and chronic pain. Studies have also shown that this compound has neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide is that it is readily available for research purposes. In addition, the synthesis of this compound has been well-established in the literature. However, one limitation of this compound is that it has not been extensively studied in humans. As such, the safety and efficacy of this compound in humans is not well-understood.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide. One area of interest is the potential use of this compound as an anti-cancer agent. Studies have shown that this compound has anti-cancer effects in preclinical models, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases. Studies have shown that this compound has neuroprotective effects in preclinical models, and further research is needed to determine its potential as a therapy for diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine the potential of this compound as a therapeutic agent.
In conclusion, this compound is a synthetic compound that has been investigated for its potential therapeutic properties. This compound has anti-inflammatory, analgesic, and neuroprotective effects, and has potential as an anti-cancer agent. The synthesis of this compound has been well-established in the literature, and the compound is readily available for research purposes. However, further research is needed to determine the safety and efficacy of this compound in humans, and to explore its potential as a therapy for various diseases.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide involves the reaction of 3,4,5-trimethoxyphenylacetonitrile with cyclobutanone in the presence of sodium hydride and methyl iodide. The resulting compound is then purified through a series of chromatographic techniques. The synthesis of this compound has been well-established in the literature, and the compound is readily available for research purposes.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide has been investigated for its potential therapeutic properties in a variety of preclinical models. Studies have shown that this compound has anti-inflammatory, analgesic, and neuroprotective effects. This compound has also been shown to have potential as an anti-cancer agent. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-19(17(11-18)6-5-7-17)15(20)10-12-8-13(21-2)16(23-4)14(9-12)22-3/h8-9H,5-7,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORDFSPNGQEKEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC(=C(C(=C1)OC)OC)OC)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2809601.png)
![2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2809602.png)
![4-Cyanobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2809604.png)
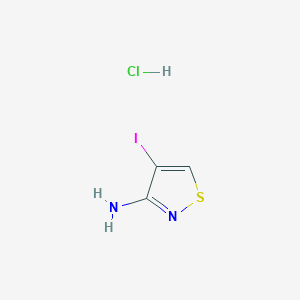
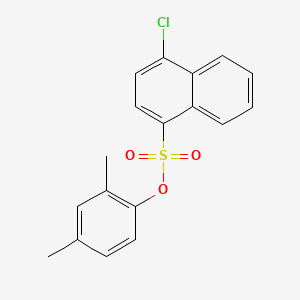
![8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2809609.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2809612.png)
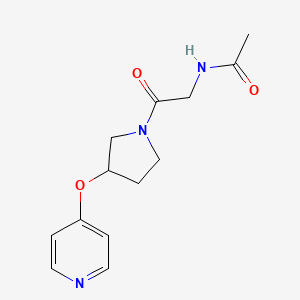
![N-Cyclohexyl-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2809614.png)
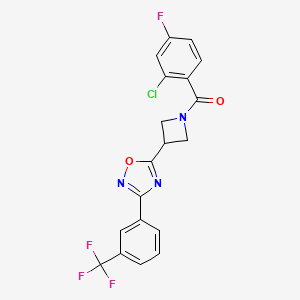

![3-(dimethylamino)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809621.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2809623.png)
